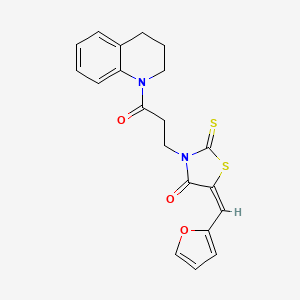
(E)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the compound often involves the formation of thiazolidinone and furan moieties. For instance, Chandrappa et al. (2009) synthesized 2-thioxothiazolidin-3-yl acetic acid derivatives exhibiting antiproliferative activity, indicating the relevance of the thiazolidinone framework in anticancer effects (Chandrappa et al., 2009). Additionally, Nguyen et al. (2022) reported the synthesis of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides, highlighting the multi-step synthetic processes starting from anthranilic acid and aryl isothiocyanates (Nguyen et al., 2022).
Molecular Structure Analysis
The molecular and solid-state structure of related compounds, such as 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, has been characterized by Rahmani et al. (2017) using X-ray powder diffraction and DFT studies. This provides insights into the triclinic structure and the importance of intermolecular interactions in the solid state (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of thioxothiazolidin-4-one derivatives have been extensively explored. Al-Omran et al. (2011) investigated the E/Z configuration determination of novel derivatives, emphasizing the influence of Knoevenagel condensation and the electronic nature of substituents on the chemical properties of these compounds (Al-Omran et al., 2011).
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
This compound, along with its derivatives, has been investigated for its anticancer and antiangiogenic effects. A study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives showing significant reduction in tumor volume and cell number in mouse models. These compounds also demonstrated strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, suggesting potential for anticancer therapy by inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Synthesis and Antimicrobial Study
Research has also focused on synthesizing derivatives of this compound with fluoroquinolone-based 4-thiazolidinones, evaluating their antifungal and antibacterial activities. The study synthesized compounds showing significant antimicrobial properties, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2010).
Antimicrobial and Anticancer Evaluation
Another study synthesized a series of derivatives combined with quinazolinone, evaluating their antimicrobial and anticancer potentials. These compounds were tested against various bacterial and fungal strains, as well as human colon cancer cell lines, showing significant activity. This suggests a promising route for designing new antimicrobial and anticancer agents (Deep et al., 2013).
Antihyperglycemic Evaluation
The compound's derivatives have been explored for antihyperglycemic effects. One study synthesized new hybrids combining 4-thiazolidinone and quinazolinone motifs, testing them against diabetic rats. Some derivatives demonstrated significant antidiabetic activity, offering insights for future antidiabetic drug development (Jangam & Wankhede, 2019).
Molecular Docking and Biological Evaluation
A synthetic approach combined with molecular docking studies on hybrids of 4-thiazolidinone and 4(3H)-quinazolinone as anticancer agents showed some derivatives with notable cytotoxic activity against cancer cell lines. This study emphasizes the importance of structure-activity relationships in designing effective anticancer drugs (Thakral et al., 2017).
Propriétés
IUPAC Name |
(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(21-10-3-6-14-5-1-2-8-16(14)21)9-11-22-19(24)17(27-20(22)26)13-15-7-4-12-25-15/h1-2,4-5,7-8,12-13H,3,6,9-11H2/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWRHZXYGADLCH-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

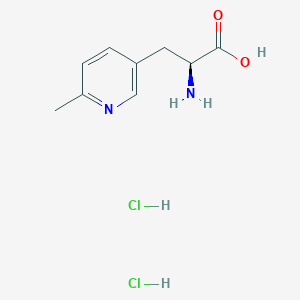
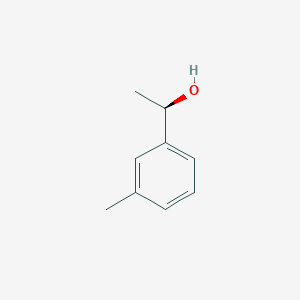
![[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2481365.png)
![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
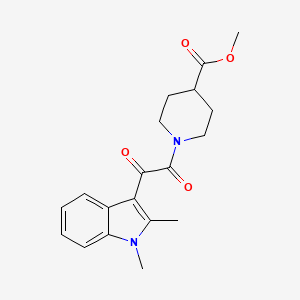
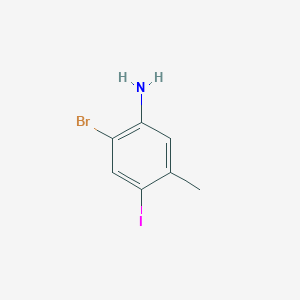
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)
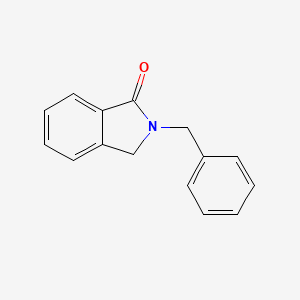
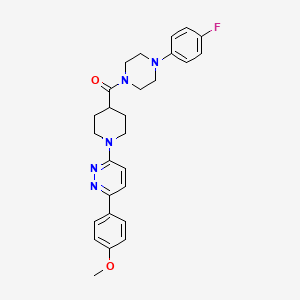


![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)